

SEA0400 Electrophysiology Recording Guide: Application Notes and Protocols

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Compound of Interest

Compound Name: SEA0400

Cat. No.: B1680941

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Introduction

SEA0400 is a potent and selective inhibitor of the Sodium-Calcium Exchanger (NCX), a critical component in maintaining intracellular calcium homeostasis in various cell types, including cardiac myocytes, neurons, and astrocytes.[1][2] Its ability to modulate NCX activity makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NCX. This guide provides detailed application notes and protocols for utilizing **SEA0400** in electrophysiological studies.

Mechanism of Action: **SEA0400** exerts its inhibitory effect by binding to the transmembrane domain of the NCX protein.[3][4] This binding stabilizes the exchanger in an inward-facing conformation, which not only physically obstructs the transition to an outward-facing state required for ion transport but also facilitates the Na⁺-dependent inactivation of the exchanger.[3][5] This allosteric inhibition effectively blocks both the forward (Ca²⁺ efflux) and reverse (Ca²⁺ influx) modes of NCX operation.[4][6]

Data Presentation

Table 1: Inhibitory Concentrations (IC₅₀) of SEA0400 on NCX

Cell Type	IC50 (nM)	Reference
Cultured Neurons	33	[1]
Cultured Astrocytes	5.0	[1]
Cultured Microglia	8.3	[1]
Guinea-Pig Ventricular Myocytes	30 - 40	[2]

Table 2: Effects of SEA0400 on Various Ion Currents

Ion Current	Cell Type	SEA0400		Reference
		Concentration	Effect	
		(μ M)		
Outward NCX Current (INCX)	Canine Ventricular Myocytes	1	66 \pm 3% inhibition	[6]
Inward NCX Current (INCX)	Canine Ventricular Myocytes	1	50 \pm 2% inhibition	[6]
L-type Ca ²⁺ Current (ICaL)	Canine Ventricular Myocytes	1	33 \pm 9% inhibition	[6]
L-type Ca ²⁺ Current (ICaL)	Guinea-Pig Ventricular Myocytes	1	No significant effect	[2]
L-type Ca ²⁺ Current (ICaL)	Guinea-Pig Ventricular Myocytes	10	22.7% inhibition	[2]
Inwardly Rectifying K ⁺ Current (IK1)	Guinea-Pig Ventricular Myocytes	1	No significant effect	[2]
Inwardly Rectifying K ⁺ Current (IK1)	Guinea-Pig Ventricular Myocytes	10	12.3% inhibition	[2]
Delayed Rectifier K ⁺ Current (IK)	Guinea-Pig Ventricular Myocytes	10	No significant effect	[2]
Na ⁺ Current (INa)	Guinea-Pig Ventricular Myocytes	1	No significant effect	[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of NCX Current (INCX)

This protocol is designed to isolate and record INCX in ventricular myocytes and assess the inhibitory effect of **SEA0400**.

Materials:

- Isolated single ventricular myocytes
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass micropipettes (resistance 1-3 MΩ)
- Perfusion system

Solutions:

Solution	Composition (in mM)
External (Bath) Solution	140 NaCl, 5.8 KCl, 0.5 KH ₂ PO ₄ , 0.4 Na ₂ HPO ₄ , 0.9 MgSO ₄ , 10 HEPES, 11.1 Glucose, 1.8 CaCl ₂ . pH adjusted to 7.4 with NaOH. To block other currents, add: 0.02 nifedipine (for I _{CaL}), 50 lidocaine (for I _{Na}), and replace K ⁺ with Cs ⁺ .
Internal (Pipette) Solution	120 K-aspartate, 20 KCl, 10 NaCl, 10 HEPES, 5 MgATP, 0.05 K5fluoro-3. pH adjusted to 7.2 with KOH. To specifically measure INCX, use: 65 CsCl, 20 TEA-Cl, 10 NaCl, 10 HEPES, 5 MgATP, 0.5 MgCl ₂ , 20 EGTA, 10.92 CaCl ₂ (to achieve a calculated free [Ca ²⁺] _i of ~150 nM).
SEA0400 Stock Solution	10 mM in DMSO. Store at -20°C. Dilute to the final working concentration in the external solution immediately before use.

Procedure:

- Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow cells to stabilize before recording.
- Pipette Preparation: Pull micropipettes and fill with the internal solution.
- Whole-Cell Configuration: Form a giga-ohm seal with a single myocyte and then rupture the membrane patch to achieve the whole-cell configuration.
- Voltage-Clamp Protocol:
 - Hold the cell at a membrane potential of -40 mV.
 - Apply a voltage ramp protocol, typically from +60 mV down to -100 mV over 1.6 seconds, to elicit both outward and inward INCX.[\[7\]](#)[\[8\]](#)
 - Alternatively, use a step protocol to measure current at specific voltages.
- Baseline Recording: Record stable INCX in the control external solution.
- Application of **SEA0400**: Perfuse the cell with the external solution containing the desired concentration of **SEA0400** (e.g., 1 μ M).
- Recording of Inhibition: Continue recording INCX until a steady-state block is achieved.
- Washout and Nickel Block: To confirm the recorded current is INCX, perform a washout with the control solution, followed by the application of 10 mM NiCl₂, a non-selective NCX blocker, to determine the Ni²⁺-sensitive current.[\[7\]](#)[\[8\]](#)

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]_i) Transients

This protocol uses fluorescent calcium indicators to measure the effect of **SEA0400** on intracellular calcium dynamics.

Materials:

- Isolated cardiomyocytes or cultured cells
- Fluorescence microscopy setup
- Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)[9][10]
- Field stimulation electrodes
- Pluronic F-127

Solutions:

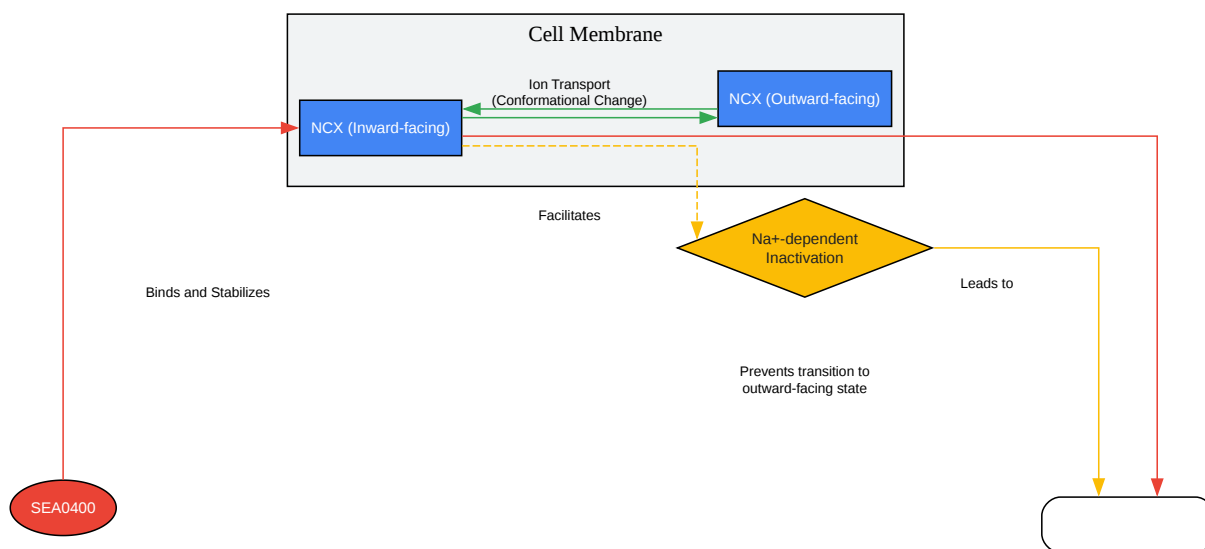
Solution	Composition
Loading Solution	HBSS (Hank's Balanced Salt Solution) containing 1-5 μ M Fura-2 AM and 0.02% Pluronic F-127.
Experimental Buffer	Tyrode's solution (composition as in Protocol 1).
SEA0400 Solution	Desired concentration of SEA0400 in the experimental buffer.

Procedure:

- Dye Loading: Incubate cells with the loading solution at 37°C for 30-60 minutes.
- Washing: Wash the cells with the experimental buffer to remove extracellular dye.
- Baseline Measurement: Place the cells on the microscope stage and perfuse with the experimental buffer. Elicit Ca²⁺ transients by field stimulation (e.g., at 1 Hz). Record baseline fluorescence.
- Application of **SEA0400**: After recording a stable baseline, perfuse the cells with the **SEA0400** solution.
- Data Acquisition: Continue to record fluorescence changes during field stimulation to observe the effect of **SEA0400** on the amplitude and decay kinetics of the Ca²⁺ transients.
[7][9]

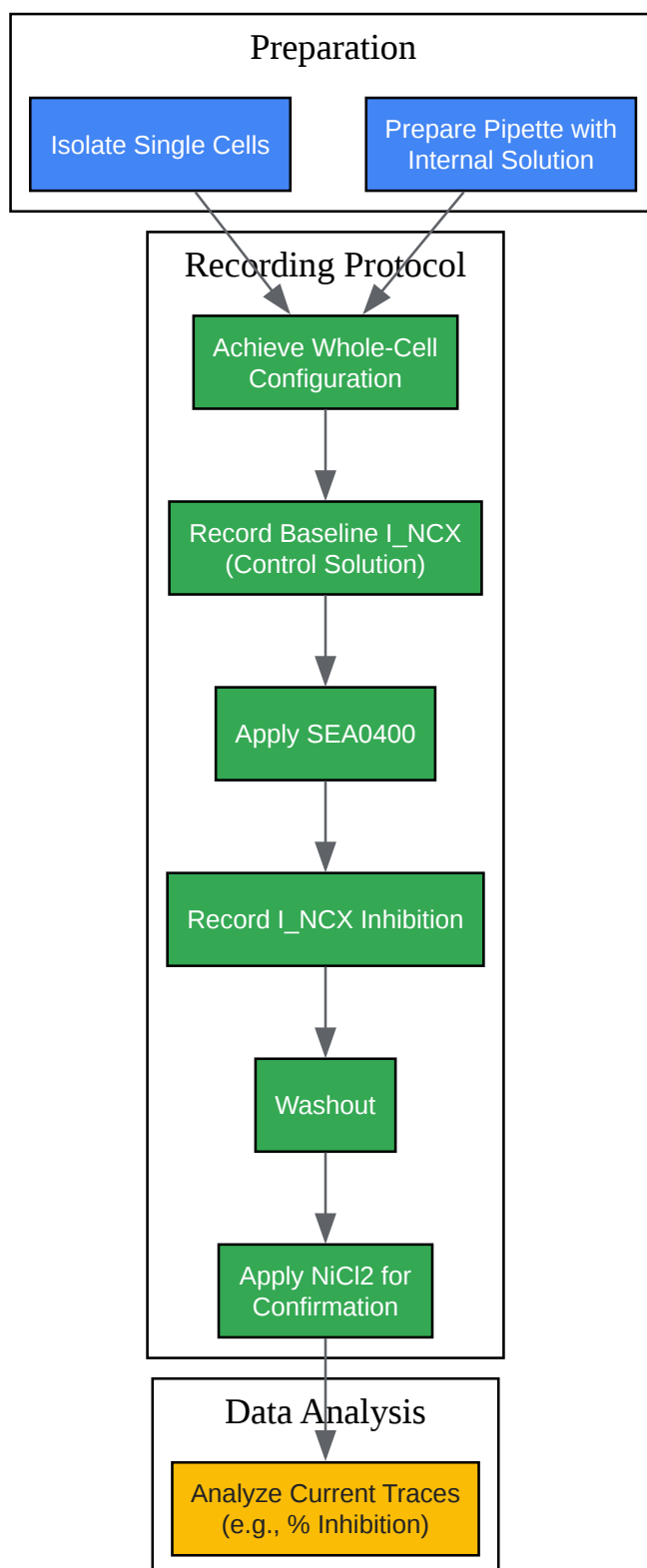
- Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at ~510 nm with excitation at ~340 nm and ~380 nm. This ratio is proportional to $[Ca^{2+}]_i$.

Visualizations



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Caption: Mechanism of **SEA0400** inhibition of the Na⁺/Ca²⁺ exchanger (NCX).



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Caption: Experimental workflow for whole-cell patch-clamp recording of INCX with **SEA0400**.

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